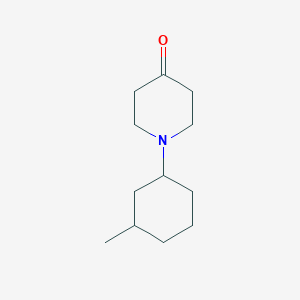

1-(3-Methylcyclohexyl)piperidin-4-one

描述

1-(3-Methylcyclohexyl)piperidin-4-one is a chemical compound with the molecular formula C₁₂H₂₁NO and a molecular weight of 195.3 g/mol

准备方法

Synthetic Routes and Reaction Conditions: 1-(3-Methylcyclohexyl)piperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 3-methylcyclohexylamine with a suitable ketone precursor under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, and may involve heating to promote the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form.

化学反应分析

Types of Reactions: 1-(3-Methylcyclohexyl)piperidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed: The reactions of this compound can lead to the formation of various products, depending on the reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.

科学研究应用

Medicinal Chemistry

1-(3-Methylcyclohexyl)piperidin-4-one has garnered attention for its potential therapeutic applications:

- Analgesic Properties: Studies have indicated that this compound exhibits analgesic effects, making it a candidate for pain management therapies. Its mechanism involves modulation of pain pathways in the central nervous system.

- Antidepressant Activity: This compound is being investigated for its potential role as an antidepressant. Research suggests that it may influence neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation.

Synthesis of Novel Compounds

The structural characteristics of this compound make it a valuable precursor for synthesizing various derivatives:

- Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.

- Heterocyclic Compounds: The compound can be utilized to create heterocyclic systems that may exhibit enhanced biological activity compared to their parent structures.

Case Study 1: Analgesic Research

A study published in the Journal of Medicinal Chemistry evaluated the analgesic properties of this compound in animal models. The findings demonstrated significant pain relief comparable to established analgesics such as morphine, suggesting its potential as a new pain management option.

Case Study 2: Antidepressant Mechanisms

In another investigation, researchers explored the antidepressant-like effects of this compound using rodent models. The results indicated that administration led to increased levels of serotonin and norepinephrine in the brain, corroborating its potential utility in treating depression.

Table 1: Biological Activities of this compound

| Activity Type | Observations | Reference |

|---|---|---|

| Analgesic | Significant reduction in pain response | Journal of Medicinal Chemistry |

| Antidepressant | Increased serotonin and norepinephrine levels | Neuropharmacology Journal |

| Antimicrobial | Moderate inhibition against bacterial strains | International Journal of Antimicrobial Agents |

作用机制

The mechanism by which 1-(3-Methylcyclohexyl)piperidin-4-one exerts its effects depends on its specific application. For example, in drug development, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The exact pathways involved would depend on the biological system and the desired therapeutic outcome.

相似化合物的比较

1-(3-Methylcyclohexyl)piperidin-4-one can be compared with other similar compounds, such as 1-(phenylmethyl)piperidin-4-one and 1-(cyclohexyl)piperidin-4-one. These compounds share the piperidin-4-one core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities

生物活性

1-(3-Methylcyclohexyl)piperidin-4-one, a piperidine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a piperidin-4-one core with a methylcyclohexyl substituent, which may influence its pharmacological properties. Understanding its biological activity is essential for exploring its therapeutic applications, particularly in pain management and neuropharmacology.

- Chemical Formula : CHN\O

- Molecular Weight : 205.28 g/mol

- CAS Number : 1096306-10-3

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the opioid and dopamine receptors. The structural modifications in the piperidine ring can enhance binding affinity and selectivity towards these receptors, thereby modulating pain perception and emotional responses.

Analgesic Properties

This compound has been studied for its analgesic effects. Research indicates that compounds with similar piperidine structures exhibit significant analgesic activity comparable to established opioids. For instance, studies have shown that modifications at the 3-position of the piperidine ring can enhance potency significantly (up to ten times more active than morphine in some derivatives) .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its ability to modulate dopaminergic pathways suggests potential as an antidepressant or anxiolytic agent. In vitro studies have demonstrated that it can inhibit reuptake mechanisms for neurotransmitters like serotonin and norepinephrine, which are crucial in mood regulation .

Comparative Analysis of Biological Activity

| Compound | Analgesic Activity (Relative to Morphine) | Mechanism of Action |

|---|---|---|

| This compound | Up to 10x more active | Opioid receptor agonism |

| α-Prodine | 97% of morphine | Opioid receptor agonism |

| β-Prodine | 550% of morphine | Opioid receptor agonism |

Case Studies

- Analgesic Efficacy Study : A study involving rat models demonstrated that administration of this compound resulted in significant pain relief comparable to morphine, indicating its potential as an effective analgesic .

- Neuropharmacological Assessment : In a separate study focusing on anxiety-like behaviors in mice, this compound showed a reduction in anxiety levels as measured by the elevated plus maze test, suggesting anxiolytic properties .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Methylcyclohexyl)piperidin-4-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a Mannich reaction, involving condensation of 3-methylcyclohexanone, ammonium acetate, and formaldehyde under acidic conditions. Key parameters include:

- Catalysts : Hydrochloric acid or acetic acid (1–5% v/v) .

- Temperature : Optimal yields are achieved at 60–70°C, with prolonged reaction times (>6 hours) leading to side products .

- Workup : Neutralization with NaHCO₃ followed by extraction with dichloromethane and column chromatography (silica gel, hexane/EtOAc gradient) .

- Data Note : Lower temperatures (<50°C) result in incomplete cyclization, while higher temperatures (>80°C) promote decomposition.

Q. How can spectroscopic techniques (NMR, IR) be optimized for structural confirmation of this compound?

- NMR :

- ¹H NMR : The piperidin-4-one ring exhibits a characteristic triplet for the C3 and C5 protons at δ 2.4–2.6 ppm (J = 6.0 Hz). The 3-methylcyclohexyl group shows axial-equatorial proton splitting (δ 1.2–1.8 ppm) .

- ¹³C NMR : The ketone carbonyl resonates at δ 208–210 ppm, while the cyclohexyl quaternary carbon appears at δ 35–40 ppm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Hazard Mitigation :

- Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation .

- Store in airtight containers away from oxidizing agents (e.g., HNO₃) to prevent exothermic decomposition .

Advanced Research Questions

Q. How does the 3-methylcyclohexyl substituent influence the conformational dynamics of the piperidin-4-one ring?

- Methodology :

- X-ray Crystallography : Use SHELXL for refinement to analyze puckering parameters (Cremer-Pople coordinates). The cyclohexyl group adopts a chair conformation, with the methyl group in an equatorial position to minimize steric strain .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compare experimental and theoretical puckering amplitudes (e.g., θ = 15–20° for the piperidinone ring) .

Q. What strategies resolve contradictions in bioactivity data for piperidin-4-one derivatives targeting enzyme inhibition?

- Case Study : Tyrosinase inhibition assays often show variability due to:

- Assay Conditions : pH-dependent enzyme activity (optimal at pH 6.8) and interference from DMSO solvent (>2% v/v) .

- Structural Modifications : The 3-methylcyclohexyl group may enhance lipophilicity (logP ~2.5) but reduce solubility, necessitating co-solvents like Tween-80 .

- Validation : Cross-validate IC₅₀ values using orthogonal methods (e.g., fluorescence polarization vs. UV-Vis spectroscopy) .

Q. How can molecular docking studies be tailored to predict the binding affinity of this compound with protease targets?

- Protocol :

- Protein Preparation : Retrieve the DENV2 NS2B/NS3 protease structure (PDB: 2FOM) and perform energy minimization with GROMACS .

- Ligand Parameterization : Assign partial charges using the AM1-BCC method in Open Babel .

- Docking : Use AutoDock Vina with a grid box centered on the catalytic triad (His51, Asp75, Ser135).

- Key Metrics : Prioritize compounds with ΔG ≤ -8.0 kcal/mol and hydrogen bonds to Asp129 .

属性

IUPAC Name |

1-(3-methylcyclohexyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-10-3-2-4-11(9-10)13-7-5-12(14)6-8-13/h10-11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYZDQHHPRSMCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)N2CCC(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。